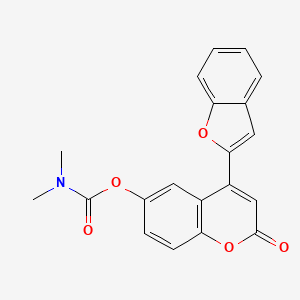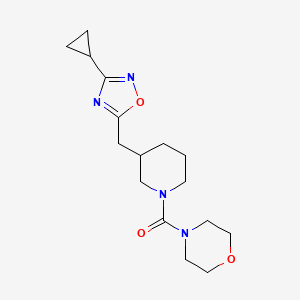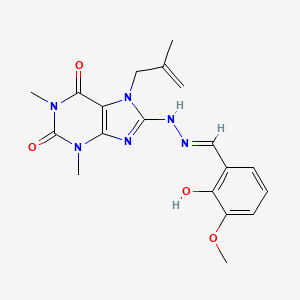
2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide” is likely to be an organic compound containing a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an isopropylacetamide group via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a bromine atom and a nitro group. This phenyl ring is connected via an ether linkage to an acetamide group, which in turn is substituted with an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of the phenyl ring . The presence of the nitro group might make it somewhat polar .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Synthesis and Characterization : The compound 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, and its derivatives, are often synthesized as part of studies on organic intermediates, showcasing their role in the development of new chemical entities. For instance, research by Liu Qiao-yun (2004) focused on the separation of organic intermediates, highlighting the importance of solubility properties in obtaining high-quality products (Liu Qiao-yun, 2004).
- Pharmacological Potential : The synthesis of novel acetamide derivatives, including those with bromo, nitro, and phenoxy groups, has been explored for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. A study by P. Rani et al. (2016) demonstrated that certain synthesized compounds possess activities comparable with standard drugs, indicating the potential application of these compounds in medical research (Rani, Pal, Hegde, & Hashim, 2016).
Environmental Applications
- Degradation of Environmental Contaminants : The degradation of p-nitrophenol, a compound structurally related to 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide, by bacteria suggests potential environmental applications for the breakdown of nitroaromatic pollutants. A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-nitrophenol, indicating the role of microbial metabolism in mitigating environmental pollution (Kitagawa, Kimura, & Kamagata, 2004).
Catalytic and Photocatalytic Activities
- Nanocatalytic Systems : Research on the catalytic reduction of nitrophenols has highlighted the use of nanocatalytic systems for the removal of hazardous dyes from water, showcasing the relevance of these compounds in environmental cleanup efforts. A critical review by M. I. Din et al. (2020) discussed various nanocatalytic assemblies used for the degradation of nitrophenols, including 2-nitrophenol and 4-nitrophenol, emphasizing the advancement in removal methodologies (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be used in various chemical reactions or processes .
Propriétés
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-7(2)13-11(15)6-18-10-4-3-8(14(16)17)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCRCFJKDFEDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)
![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)
![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)

![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)

![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2564609.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2564613.png)
![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)
![3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564615.png)